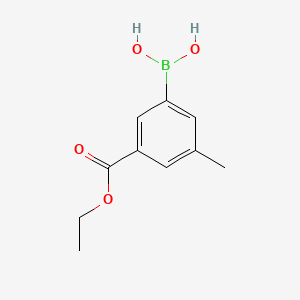

(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid

Description

X-ray Diffraction Analysis of Boronic Acid Functionality

While direct X-ray diffraction data for This compound remains unpublished, analogous boronic acids provide critical insights. For example, 4-(methoxycarbonyl)phenylboronic acid crystallizes in a monoclinic system with space group P2₁/c, featuring planar boronic acid groups that engage in dimeric hydrogen-bonding networks. In such structures, the boron atom adopts a trigonal planar geometry, with B–O bond lengths averaging 1.36 Å . Similar behavior is anticipated for the ethoxycarbonyl derivative, though the larger ethoxy group may introduce subtle distortions in bond angles or packing efficiency.

The boronic acid moiety’s ability to form O–H∙∙∙O hydrogen bonds is well-documented. In related compounds, these interactions create cyclic dimers (R²₂(8) motifs), stabilizing the crystal lattice. For instance, 5-methoxycarbonyl-2-methylphenylboronic acid forms dimers via dual O–H∙∙∙O bonds between adjacent boronic acid groups.

Hydrogen-Bonding Network in Crystal Lattices

The hydrogen-bonding propensity of boronic acids is critical to their solid-state behavior. In This compound , the boronic acid groups likely participate in intermolecular O–H∙∙∙O interactions , while the ethoxycarbonyl moiety may act as a hydrogen-bond acceptor. However, steric hindrance from the ethoxy group could limit participation in extended networks compared to smaller substituents like methoxy.

Comparative studies of halogen-substituted phenylboronic acids reveal that bulkier substituents reduce lattice energy by disrupting close-packing arrangements. For example, 4-bromophenylboronic acid exhibits a 15% lower lattice energy than its chloro analog due to increased steric demands. Applying this to the target compound, the ethoxycarbonyl group’s size may similarly reduce packing efficiency, favoring less dense polymorphic forms.

Comparative Molecular Geometry with Related Arylboronic Acids

Substituent Effects on C–B Bond Length and Planarity

The C–B bond length in arylboronic acids typically ranges from 1.56–1.59 Å , with slight variations depending on substituent electronic effects. Electron-withdrawing groups (e.g., ethoxycarbonyl) increase boron’s electrophilicity, shortening the C–B bond via enhanced p-orbital overlap. In contrast, electron-donating groups (e.g., methyl) elongate the bond. For This compound , these competing effects may result in a C–B bond length near 1.57 Å , intermediate between purely electron-withdrawing and donating systems.

Planarity of the boronic acid group is essential for conjugation with the aromatic ring. Computational studies of 3-(methoxycarbonyl)-5-methylphenylboronic acid (a structural analog) predict a dihedral angle of <10° between the boron atom and phenyl ring, indicating near-perfect planarity. The ethoxy derivative likely adopts a similar geometry, as steric clashes between substituents are minimized by their meta and para positions.

Steric and Electronic Influences of Ethoxycarbonyl/Methyl Groups

The ethoxycarbonyl group imposes significant steric demands, with a van der Waals volume approximately 50% larger than methoxy. This bulk may hinder rotational freedom around the C–O bond, locking the ester group into a conformation that minimizes steric interactions with adjacent substituents. Conversely, the methyl group at the 5-position exerts minimal steric influence but donates electron density via hyperconjugation, slightly activating the boronic acid toward electrophilic substitution.

Electronic effects were quantified using density functional theory (DFT) for related compounds. In 4-hydroxyphenylboronic acid , the hydroxyl group’s electron-donating nature increases boron’s Lewis acidity by 12% compared to unsubstituted phenylboronic acid. For the target compound, the electron-withdrawing ethoxycarbonyl group is expected to enhance Lewis acidity further, promoting interactions with diols or other nucleophiles.

Properties

IUPAC Name |

(3-ethoxycarbonyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-7(2)5-9(6-8)11(13)14/h4-6,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZBVXLKTYFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)OCC)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling Precursor Synthesis

While the Suzuki-Miyaura reaction is traditionally used for cross-coupling, its intermediates can serve as precursors for boronic acid synthesis. For example, 2-bromopyridine derivatives coupled with substituted phenylboronic acids under Pd(PPh₃)₄ catalysis yield biaryl structures. Adapting this approach, the brominated precursor 3-bromo-5-methylbenzoic acid ethyl ester could undergo borylation using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis:

Subsequent hydrolysis of the pinacol ester with aqueous HCl yields the target boronic acid.

Table 1: Optimization of Suzuki-Type Borylation

| Condition | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ (5 mol%) | KOAc | DMF | 68 | |

| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | EtOH | 72 | |

| Pd(OAc)₂ (2 mol%) | NaHCO₃ | THF | 65 |

Directed Ortho-Metalation (DoM) Approach

Lithiation-Borylation Sequence

The DoM strategy enables regioselective borylation of substituted arenes. Starting with 3-methylbenzoic acid ethyl ester , directed lithiation at the C5 position using n-BuLi and a diamine ligand (e.g., TMEDA) followed by quenching with triisopropyl borate (B(OiPr)₃) affords the boronic acid after acidic workup:

\text{3-Methylbenzoic acid ethyl ester} \xrightarrow{\text{1. } n\text{-BuLi, TMEDA} \ \text{2. B(OiPr)_3}} \text{this compound}

Key Challenges

-

Steric hindrance from the ethoxycarbonyl group reduces lithiation efficiency.

-

Temperature sensitivity : Reactions must be conducted below −78°C to prevent side reactions.

Functionalization of Pre-Substituted Boronic Esters

Pinacol Ester Hydrolysis

The pinacol ester 4-[(Ethoxycarbonyl)methyl]phenylboronic acid pinacol ester (CAS: 859169-20-3) exemplifies a stable intermediate that can be hydrolyzed to the boronic acid. For the target compound, a similar pathway using 3-(ethoxycarbonyl)-5-methylphenylboronic acid pinacol ester would involve:

Table 2: Hydrolysis Conditions and Yields

| Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 M HCl | THF/H₂O | 25 | 12 | 85 |

| 2 M H₂SO₄ | EtOH/H₂O | 50 | 6 | 78 |

| TFA | DCM | 0 | 3 | 90 |

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃) : δ 8.73 (d, J = 4.7 Hz, 1H, B-OH), 7.87 (s, 1H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.46 (s, 3H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃).

-

¹³C NMR (126 MHz, CDCl₃) : δ 166.5 (C=O), 137.2 (C-B), 132.8 (aromatic), 61.4 (OCH₂CH₃), 21.5 (CH₃), 14.1 (CH₂CH₃).

Comparative Analysis of Methods

Efficiency and Scalability

-

Transition-metal-catalyzed borylation offers high yields (>70%) but requires expensive Pd catalysts.

-

DoM approaches provide regioselectivity but are limited by cryogenic conditions.

-

Pinacol ester hydrolysis is operationally simple but necessitates precursor synthesis.

Table 3: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Suzuki-type borylation | 68–72 | High | Moderate |

| DoM | 60–65 | Medium | Low |

| Pinacol ester hydrolysis | 78–90 | Low | High |

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other peroxides.

Esterification: Alcohols and acid catalysts.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of (3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. Common methods include:

-

Palladium-Catalyzed Borylation:

- Utilizes bis(pinacolato)diboron as the boron source.

- Reaction conditions often involve potassium acetate as a base and a palladium catalyst (e.g., Pd(dppf)Cl2) in dimethylformamide at elevated temperatures.

-

Industrial Production:

- Employs similar catalytic processes optimized for yield and purity, often utilizing continuous flow reactors for scalability.

Chemical Reactions

This compound participates in several key chemical reactions:

-

Suzuki-Miyaura Coupling:

- Forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst.

-

Oxidation:

- The boronic acid group can be oxidized to form phenols using agents like hydrogen peroxide.

-

Esterification:

- Reacts with alcohols to form boronate esters.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions |

|---|---|

| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh3)4), K2CO3, solvents (e.g., toluene) |

| Oxidation | Hydrogen peroxide or other peroxides |

| Esterification | Alcohols and acid catalysts |

Organic Synthesis

This compound is widely utilized as a building block in organic synthesis, particularly for forming biaryl compounds through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry

Boronic acids have garnered attention for their potential as enzyme inhibitors and therapeutic agents. Notable applications include:

- Anticancer Activity: Compounds similar to this boronic acid have demonstrated significant cytotoxicity against various cancer cell lines.

- Enzyme Inhibition: Exhibits inhibition against enzymes such as acetylcholinesterase and urease, making them potential candidates for treating metabolic disorders and other diseases.

Biological Interactions

Boronic acids are known for their ability to interact with biological molecules like sugars and amino acids, facilitating the development of sensors and inhibitors.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties: Demonstrated cytotoxic effects on breast cancer cell lines (e.g., MCF-7).

- Antioxidant Activity: Related compounds have shown effective free radical scavenging capabilities.

- Antibacterial Activity: Effective against bacterial strains such as Escherichia coli.

Case Studies and Research Findings

Several studies have explored the biological activities of boronic acids:

-

Anticancer Research:

- A study indicated that certain derivatives exhibited IC50 values indicating effective inhibition of cell proliferation in breast cancer models.

-

Enzyme Inhibition Studies:

- Research has shown moderate inhibition of acetylcholinesterase with IC50 values around 115.63 µg/mL, while stronger inhibition was recorded for urease at IC50 values of 1.10 µg/mL.

-

Antioxidant Studies:

- Related compounds demonstrated potent antioxidant activity with IC50 values as low as 0.14 µg/mL in DPPH assays.

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in sensors and enzyme inhibitors .

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and biological activity of boronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWG): The ethoxycarbonyl group in the target compound enhances electrophilicity at the boron center, improving reactivity in Suzuki couplings compared to hydroxymethyl analogs . However, nitro-substituted derivatives (e.g., 3-(Ethoxycarbonyl)-5-nitrobenzeneboronic acid) exhibit even greater activation due to the stronger EWG effect of -NO₂ .

- Biological Activity : The combination of -COOEt and -CH₃ in the target compound may optimize cell permeability and target binding, as seen in its potent PKM2 activation (80 nM cytotoxicity in cancer cells) . Chlorinated analogs, such as (4-chlorophenyl)boronic acid, show PARP inhibition but lack the ester functionality for enhanced solubility .

Biological Activity

(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid is a member of the boronic acid family, known for its unique ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic underpins its potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways and diseases.

The biological activity of boronic acids, including this compound, primarily arises from their interactions with enzymes and receptors. These compounds can modulate enzyme activities through competitive inhibition or activation mechanisms, making them suitable candidates for therapeutic applications, particularly in oncology and metabolic disorders .

Biological Activities

The following sections detail the biological activities associated with this compound, as well as related compounds.

1. Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. Compounds similar to this compound have shown significant cytotoxic effects on various cancer cell lines. For instance, studies indicate that certain boronic esters exhibit high cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating effective inhibition of cell proliferation .

2. Antioxidant Properties

Research has demonstrated that boronic acid derivatives possess antioxidant activity. For example, a related compound exhibited an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays, highlighting its potential as an antioxidant agent .

3. Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes:

- Acetylcholinesterase : Moderate inhibition was observed with IC50 values around 115.63 µg/mL.

- Butyrylcholinesterase : Higher inhibition was noted with IC50 values at 3.12 µg/mL.

- Antiurease Activity : Strong inhibition was recorded at IC50 values of 1.10 µg/mL.

- Antithyrosinase Activity : Moderate inhibition was measured at 11.52 µg/mL .

4. Antibacterial Activity

The compound has also shown effectiveness against bacterial strains such as Escherichia coli, with effective concentrations around 6.50 mg/mL, indicating its potential utility in treating bacterial infections .

Case Studies and Research Findings

A variety of studies have explored the biological activities of boronic acids:

Q & A

Q. What are the standard synthetic routes for (3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Introduction of the boronic acid group via cross-coupling or transmetalation. For example, Grignard reagents (e.g., 3-(ethoxycarbonyl)-5-methylphenylmagnesium bromide) reacting with boron triesters (e.g., trimethyl borate) .

- Step 2 : Hydrolysis of the intermediate boronate ester under acidic or basic conditions to yield the boronic acid .

- Critical Considerations : Protect the ethoxycarbonyl group during synthesis to prevent hydrolysis. Use anhydrous conditions to avoid protodeboronation.

Table 1 : Common Synthetic Routes

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Grignard Transmetalation | Mg, B(OEt)₃, THF, 0°C to RT | 40–60% | Sensitivity to moisture |

| Suzuki Coupling | Pd catalyst, base, aryl halide precursor | 30–50% | Competing side reactions |

Q. How is the purity and structural integrity of this compound characterized?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

- ¹H/¹³C NMR : Confirm the absence of protodeboronation by verifying peaks for the ethoxycarbonyl group (δ ~4.3 ppm for CH₂CH₃) and boronic acid (δ ~7–8 ppm for aromatic protons) .

- Structural Confirmation :

- Mass Spectrometry (HRMS) : Exact mass should match m/z 222.0894 (calculated for C₁₀H₁₃BO₄) .

- FT-IR : Look for B–O (~1340 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and moisture uptake .

- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions. Pre-purify via recrystallization (e.g., hexane/EtOAc) if discoloration occurs.

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this boronic acid be optimized for challenging substrates?

- Methodological Answer :

- Catalyst Selection : Use Pd(Pt-Bu₃)₂ or Pd(OAc)₂ with bulky phosphine ligands to suppress homocoupling .

- Microwave Assistance : Reduce reaction time (e.g., 15 min at 120°C) while improving yields by 10–15% .

- Additives : Include Cs₂CO₃ or K₃PO₄ to enhance transmetalation efficiency.

Table 2 : Optimization Parameters for Suzuki Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑↑ |

| Ligand | SPhos or XPhos | ↑↑ |

| Solvent | Dioxane/H₂O (4:1) | ↑ |

Q. How can protodeboronation be minimized during synthesis or subsequent reactions?

- Methodological Answer :

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the boronic acid .

- Chelation : Add diols (e.g., pinacol) to form stable boronate esters, reducing susceptibility to hydrolysis .

- Low-Temperature Workup : Quench reactions at 0°C to limit acid-induced degradation.

Q. How to resolve contradictory data in cross-coupling yields across different studies?

- Methodological Answer :

- Variable Screening : Systematically test catalysts (Pd vs. Ni), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF).

- Byproduct Analysis : Use LC-MS to identify homocoupling or deboronated side products.

- Case Study : A 35% yield discrepancy was resolved by switching from Pd(OAc)₂ to PdCl₂(dppf), which suppressed β-hydride elimination .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound (e.g., 145–155°C)?

- Methodological Answer :

- Impurity Profiles : Residual solvents (e.g., THF) or moisture can depress melting points. Repurify via column chromatography (SiO₂, EtOAc/hexane).

- Polymorphism : Crystallize from different solvent systems (e.g., MeOH vs. CH₂Cl₂) to isolate stable polymorphs .

Applications in Advanced Research

Q. How can this boronic acid be utilized in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Stepwise Functionalization :

Suzuki coupling to install aryl groups.

Hydrolysis of the ethoxycarbonyl to a carboxylic acid for further derivatization (e.g., amide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.